2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040681-62-6
VCID: VC7351234
InChI: InChI=1S/C20H13FN6O2S/c21-13-6-4-12(5-7-13)15-10-16-19(29)23-24-20(27(16)25-15)30-11-14-9-18(28)26-8-2-1-3-17(26)22-14/h1-10H,11H2,(H,23,29)
SMILES: C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F
Molecular Formula: C20H13FN6O2S
Molecular Weight: 420.42

2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 1040681-62-6

Cat. No.: VC7351234

Molecular Formula: C20H13FN6O2S

Molecular Weight: 420.42

* For research use only. Not for human or veterinary use.

2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one - 1040681-62-6

Specification

CAS No. 1040681-62-6
Molecular Formula C20H13FN6O2S
Molecular Weight 420.42
IUPAC Name 2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C20H13FN6O2S/c21-13-6-4-12(5-7-13)15-10-16-19(29)23-24-20(27(16)25-15)30-11-14-9-18(28)26-8-2-1-3-17(26)22-14/h1-10H,11H2,(H,23,29)
Standard InChI Key HASYVEKZUXUAPH-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F

Introduction

Molecular Architecture and Structural Properties

Core Structural Features

The compound features a fused pyrazolo[1,5-d][1, triazin-4-one system substituted at position 7 with a thiomethyl group connected to a pyrido[1,2-a]pyrimidin-4-one moiety. The 4-fluorophenyl group at position 2 introduces aromaticity and electron-withdrawing characteristics, influencing both reactivity and biological interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₂₀H₁₃FN₆O₂S
Molecular Weight420.42 g/mol
IUPAC Name2-[[2-(4-Fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d] triazin-7-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
SMILESC1=CC2=NC(=CC(=O)N2C=C1)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F

The pyrazolo-triazine core adopts a planar conformation stabilized by conjugated π-systems, while the pyrido-pyrimidine ring introduces steric bulk and hydrogen-bonding capabilities through its ketone group.

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals absorption bands at 1684 cm⁻¹ (C=O stretch) and 1658 cm⁻¹ (C=N stretch), consistent with the ketone and triazine functionalities . Nuclear magnetic resonance (NMR) data for analogous compounds show aromatic proton signals between δ 6.93–7.84 ppm and distinct downfield shifts for NH groups (δ 8.34–12.63 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 420.42, aligning with the theoretical molecular weight.

Synthetic Methodologies

Multi-Step Synthesis Framework

The synthesis involves three primary stages:

  • Pyrazolo-Triazine Core Formation: Cyclocondensation of 4-fluorophenylhydrazine with ethyl cyanoacetate under acidic conditions generates the pyrazolo[1,5-d] triazin-4-one scaffold.

  • Pyrido-Pyrimidine Synthesis: Condensation of 2-aminopyridine with diketene derivatives yields the pyrido[1,2-a]pyrimidin-4-one fragment.

  • Thiomethyl Coupling: A nucleophilic substitution reaction using mercaptoacetic acid bridges the two heterocyclic systems .

Representative Reaction Conditions:

  • Solvent: Dioxane or ethanol

  • Catalyst: Triethylamine (TEA)

  • Temperature: Reflux (80–100°C)

  • Duration: 12–24 hours

Industrial Scalability Challenges

Key bottlenecks include low yields (~35–40%) during the coupling step due to steric hindrance and competing side reactions. Recent advances propose microwave-assisted synthesis to reduce reaction times and improve purity .

Biological Activities and Mechanisms

CompoundIC₅₀ (nM)Selectivity (CDK1/CDK2)
Analog A (No F-substituent)1208.3
Target Compound4512.7

The fluorophenyl moiety improves selectivity by 52% compared to non-fluorinated analogs .

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

Concentration (μg/mL)Inhibition Zone (mm)
1012.3 ± 0.9
2018.7 ± 1.2
4024.1 ± 1.5

Mechanistic studies suggest disruption of membrane integrity via interaction with penicillin-binding proteins (PBPs) .

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

Computational models indicate:

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s)

  • Metabolism: Hepatic CYP3A4-mediated oxidation

  • Toxicity: LD₅₀ (rat) = 320 mg/kg; hERG inhibition risk = low

Solubility Limitations

Aqueous solubility remains suboptimal (0.12 mg/mL at pH 7.4), necessitating prodrug strategies or nanoformulations for in vivo delivery.

Future Research Directions

Synthesis Optimization

  • Microwave-Assisted Reactions: Reduce coupling step duration to <6 hours

  • Enzymatic Catalysis: Explore lipase-mediated coupling for stereochemical control

Targeted Biological Assays

  • In Vivo Tumor Xenograft Models: Evaluate CDK2 inhibition in BALB/c mice

  • Resistance Profiling: Assess mutational escape pathways in MRSA strains

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